

Application Note: Strategic Derivatization of 2-Chloro-8-methoxy-4-methylquinoline

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Compound of Interest

Compound Name: 2-Chloro-8-methoxy-4-methylquinoline

CAS No.: 89445-80-7

Cat. No.: B1365437

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Executive Summary & Strategic Rationale

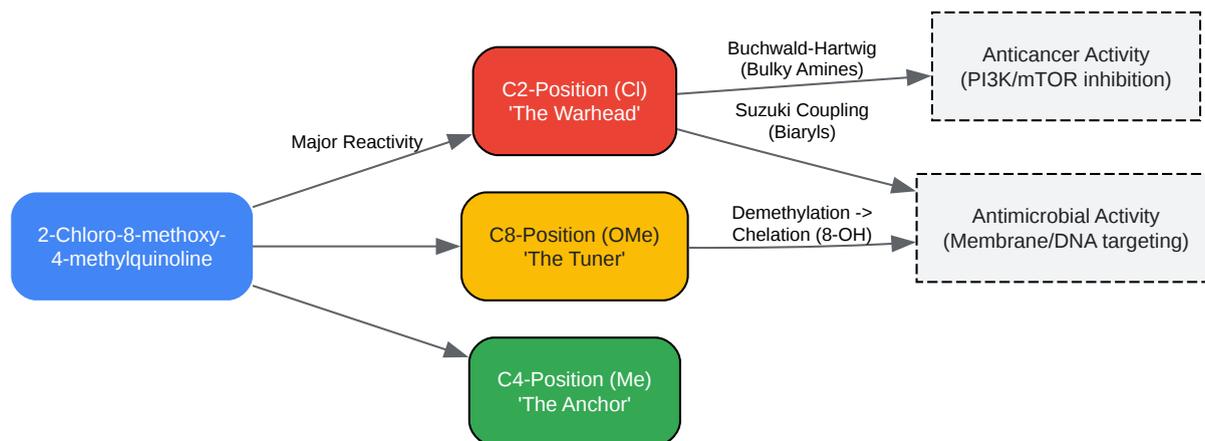
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). **2-Chloro-8-methoxy-4-methylquinoline** (CMMQ) represents a high-value intermediate due to its unique trifunctional nature:

- **C2-Chloro Position:** A highly reactive electrophilic site suitable for and Pd-catalyzed cross-couplings.
- **C8-Methoxy Group:** An electron-donating handle that modulates lipophilicity and can be unmasked to a phenol for metalloenzyme chelation.
- **C4-Methyl Group:** Provides steric bulk to restrict rotation in the active site and serves as a metabolic handle.

This guide details the derivatization of CMMQ to access novel chemical space with enhanced anticancer (targeting PI3K/mTOR pathways) and antimicrobial (targeting DNA gyrase/topoisomerase) profiles.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the derivatization logic employed in this guide.



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Figure 1: SAR Logic Map detailing the functional zones of the CMMQ scaffold and their downstream biological impacts.

Experimental Protocols

Protocol A: C2-Amination via Buchwald-Hartwig Cross-Coupling

Objective: Introduction of bulky secondary amines (e.g., morpholines, piperazines) to enhance solubility and target kinase domains (PI3K/AKT). Mechanism: Pd-catalyzed C-N bond formation. This is superior to standard

for electron-rich amines or sterically hindered substrates [1].

Reagents:

- Substrate: **2-Chloro-8-methoxy-4-methylquinoline** (1.0 equiv)
- Amine Partner: N-Boc-piperazine or Morpholine (1.2 equiv)
- Catalyst:

(2 mol%)[1][2]

- Ligand: XPhos or BINAP (4 mol%)

- Base:

(Sodium tert-butoxide) (1.5 equiv)

- Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

- Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
- Charge Reagents: Add CMMQ (1.0 eq), the amine (1.2 eq), (1.5 eq), and the Phosphine Ligand (4 mol%) to the flask.
- Catalyst Addition: Add (2 mol%) last to prevent premature catalyst decomposition.
- Solvation: Add anhydrous Toluene (0.1 M concentration relative to CMMQ) via syringe.
- Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
 - Checkpoint: The starting material ($R_f \sim 0.6$) should disappear, replaced by a polar fluorescent spot ($R_f \sim 0.3$).
- Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.
- Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc/Hexane).

Critical Note: For amines with low nucleophilicity, switching the base to and using 1,4-Dioxane at 110°C often improves yields [5].

Protocol B: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives to expand the hydrophobic surface area, crucial for intercalating into bacterial DNA or binding hydrophobic pockets in enzymes [4].

Reagents:

- Substrate: **2-Chloro-8-methoxy-4-methylquinoline** (1.0 equiv)
- Boronic Acid: Phenylboronic acid derivatives (1.5 equiv)
- Catalyst:
(5 mol%)
- Base:
(2M aqueous solution, 3.0 equiv)
- Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Methodology:

- Degassing: In a microwave vial or pressure tube, combine DME and Water. Degas by bubbling Nitrogen through the solvent for 20 minutes (Sparging). Oxygen is the enemy of this reaction.
- Assembly: Add CMMQ, Boronic Acid, and
to the vial under a nitrogen stream.
- Activation: Add the aqueous
solution.
- Reaction: Seal the vessel and heat to 90°C for 4–6 hours.
 - Optimization: Microwave irradiation at 120°C for 20 minutes can replace conventional heating for high-throughput library generation [4].

- Extraction: Dilute with water (20 mL) and extract with Dichloromethane (3 x 15 mL).
- Drying: Dry organic layer over anhydrous

, filter, and concentrate.
- Crystallization: Many biaryl products crystallize from cold Ethanol. If not, proceed to column chromatography.

Data Analysis & Validation

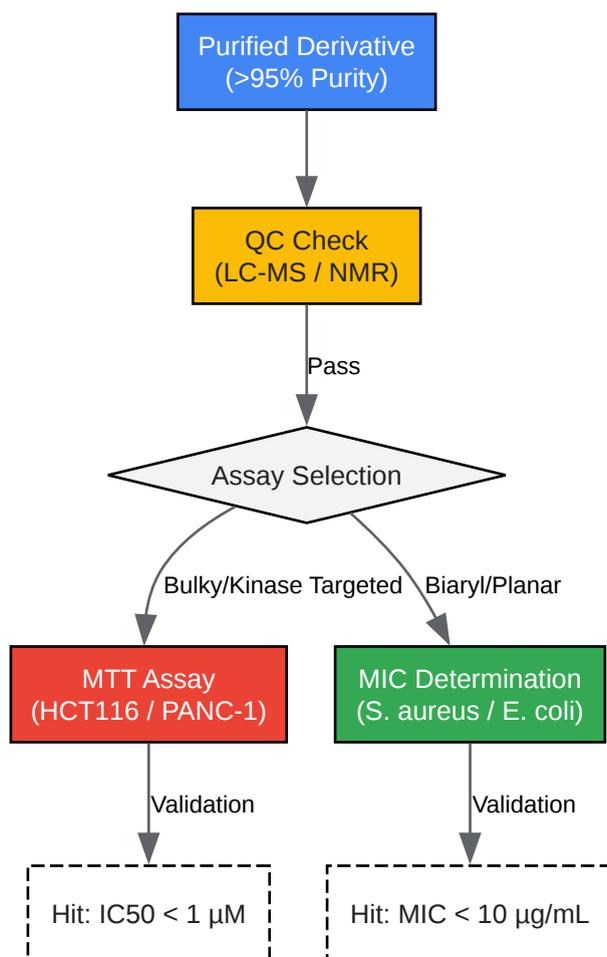
Successful derivatization must be validated using a multi-modal approach.

Table 1: Expected Analytical Signatures

Technique	Parameter	Expected Observation (Derivative vs. Parent)
1H NMR	C2-H Signal	Disappearance. The parent has no C2-H, but C3-H (singlet/doublet ~7.3 ppm) will shift upfield upon amination (shielding effect).
1H NMR	C8-OMe	Retention. Singlet at ~4.0 ppm (3H) confirms the methoxy group is intact (unless intentionally demethylated).
LC-MS	M+1 Peak	Mass Shift. Parent (207.6 Da) Product Mass. Look for characteristic Cl isotope pattern (3:1) disappearance in the product.
Melting Point	Thermal	Change. Derivatives typically show distinct, sharp melting points differing from the parent (98-100°C).

Biological Screening Workflow

Once synthesized, compounds should be screened according to the following logic flow to determine "enhanced activity."



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Figure 2: Screening workflow for validating enhanced biological activity post-derivatization.

References

- Buchwald-Hartwig Amination Overview & Ligand Selection Source: WuXi AppTec / ACS Publications URL:[[Link](#)]
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline Source: National Institutes of Health (PMC) URL:[[Link](#)]

- Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI (Molecules) URL:[[Link](#)]
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- Reaction Conditions for Buchwald-Hartwig Couplings Source: Common Organic Chemistry URL:[[Link](#)]

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Sources

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- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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